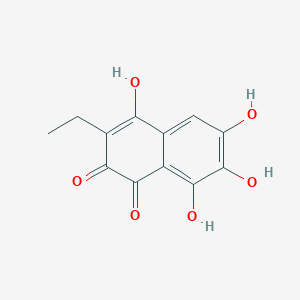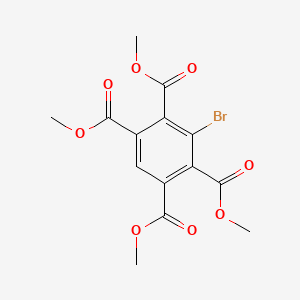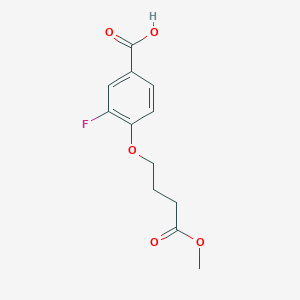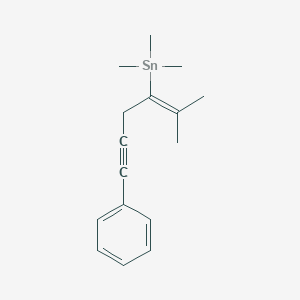![molecular formula C8H9NaO B14217613 Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]- CAS No. 827304-01-8](/img/structure/B14217613.png)
Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]- is a chemical compound with the molecular formula C₈H₉NaO. It is a sodium salt derivative of a cyclopentadienyl compound, which is characterized by the presence of a cyclopentadienyl ring substituted with a 1-oxopropyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]- typically involves the reaction of cyclopentadienyl sodium with a suitable 1-oxopropyl precursor. One common method involves the use of sodium hydride (NaH) as a base to deprotonate the cyclopentadienyl compound, followed by the addition of a 1-oxopropyl halide under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohol or alkane derivatives.
Substitution: The cyclopentadienyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various cyclopentadienyl derivatives and organometallic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopentadienyl ring can participate in π-π interactions, while the 1-oxopropyl group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl (1-diazo-2-oxopropyl)phosphonate: A versatile building block for organic synthesis, used in the formation of nitrogen heterocycles.
Dimethyl (1-diazo-2-oxopropyl)phosphonate: Similar to diethyl derivative, used in cycloaddition reactions.
Uniqueness
Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]- is unique due to its specific substitution pattern on the cyclopentadienyl ring, which imparts distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable in specialized applications where specific reactivity is required.
Eigenschaften
CAS-Nummer |
827304-01-8 |
|---|---|
Molekularformel |
C8H9NaO |
Molekulargewicht |
144.15 g/mol |
IUPAC-Name |
sodium;1-cyclopenta-2,4-dien-1-ylpropan-1-one |
InChI |
InChI=1S/C8H9O.Na/c1-2-8(9)7-5-3-4-6-7;/h3-6H,2H2,1H3;/q-1;+1 |
InChI-Schlüssel |
CEHQNXSSVATGDI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)[C-]1C=CC=C1.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Quinoline, 3-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14217536.png)

![2-[Cyclohexyl-(4-phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B14217545.png)
![Thiourea, [3-methyl-4-(1-piperidinyl)phenyl]-](/img/structure/B14217547.png)

![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4-methyl-](/img/structure/B14217562.png)
![2-{6-[2-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14217569.png)

![N~1~-(2,2-Diphenylethyl)-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14217582.png)
![2,5,8-Triazaspiro[3.5]nonane](/img/structure/B14217594.png)
![2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-1H-imidazole](/img/structure/B14217598.png)
![1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene](/img/structure/B14217601.png)

